2-Amino-2-oxazoline Hydrochloride
Overview
Description
2-Amino-2-oxazoline Hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-oxazoline Hydrochloride can be synthesized through several methods. One common approach involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid. This solvent-free protocol yields good to excellent results . Another method involves the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow processes to enhance efficiency and safety. For example, the rapid flow synthesis of oxazolines can be achieved at room temperature using β-hydroxy amides and Deoxo-Fluor®, followed by oxidation with manganese dioxide .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-oxazoline Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide.
Substitution: Reaction with acyl chlorides to form oxazolines.
Cyclization: Formation of oxazoline rings from β-hydroxy amides.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and DBU.
Substitution: Acyl chlorides, thionyl chloride.
Cyclization: Deoxo-Fluor®, β-hydroxy amides.
Major Products
The major products formed from these reactions include oxazoles and various substituted oxazolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
2-Amino-2-oxazoline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in enhancing blood sugar levels and acting as a blood pressure depressant.
Industry: Utilized as a stabilizer for chlorinated hydrocarbons and aqueous formaldehyde solutions.
Mechanism of Action
The mechanism of action of 2-Amino-2-oxazoline Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazoline-based antimicrobial polymers have been shown to disrupt bacterial cell membranes, leading to cell death . Additionally, these compounds may interact with bacterial DNA, affecting bacterial division and growth .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Similar in structure but differ in their oxidation state and reactivity.
Thiazoles: Contain sulfur instead of oxygen, leading to different chemical properties.
Imidazoles: Contain two nitrogen atoms in the ring, offering distinct biological activities.
Uniqueness
2-Amino-2-oxazoline Hydrochloride is unique due to its specific combination of nitrogen and oxygen in the ring, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .
Properties
IUPAC Name |
4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPBXZZTIWDNKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614393 | |
Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24665-92-7, 375855-07-5 | |
Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-2-oxazoline Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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